Boc-D-met-osu
Overview
Description
Boc-D-met-osu is a derivative of Methionine . It is an amino acid derivative that has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Synthesis Analysis
The synthesis of Boc-D-met-osu involves a multi-step reaction with 2 steps . The synthesis methods are available on the ChemicalBook .Molecular Structure Analysis
The molecular formula of Boc-D-met-osu is C14H22N2O6S . Its molecular weight is 346.4 .Chemical Reactions Analysis
Boc-D-met-osu is suitable for Boc solid-phase peptide synthesis . It has been used in the field of peptide synthesis .Physical And Chemical Properties Analysis
Boc-D-met-osu is a solid substance . It has an optical activity of [α]20/D −21.5±2°, c = 2% in dioxane . Its melting point is 120-128 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Scientific Field
Dual Protection of Amino Functions
Scientific Field
Green Chemistry Applications
Scientific Field
Synthesis of Biologically Active Molecules
Scientific Field
Development of Pharmaceutical Intermediates
Scientific Field
Research on Chemical Intermediates
Scientific Field
These applications highlight the versatility and importance of Boc-D-met-osu in scientific research across multiple fields. The compound’s protective properties facilitate complex synthetic procedures, contributing to advancements in chemistry and biology .
Proteomics Research
Scientific Field
Nanotechnology
Scientific Field
Chemical Biology
Scientific Field
Material Science
Scientific Field
Synthetic Biology
Scientific Field
Environmental Science
Scientific Field
These additional applications demonstrate the broad utility of Boc-D-met-osu in advancing various scientific fields through its role in synthesis and functionalization processes .
Advanced Drug Delivery Systems
Scientific Field
Bioconjugation Techniques
Scientific Field
Chemical Synthesis of Natural Products
Scientific Field
Synthesis of Diagnostic Reagents
Scientific Field
Research in Enzyme Inhibitors
Scientific Field
Agricultural Chemistry
Scientific Field
These applications underscore the broad utility of Boc-D-met-osu in scientific research, highlighting its role in advancing technology and innovation across multiple disciplines .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJWSPKNYONIM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-met-osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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